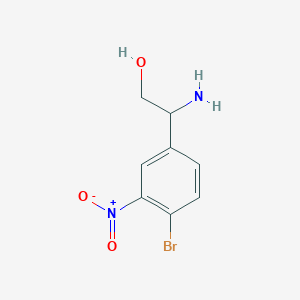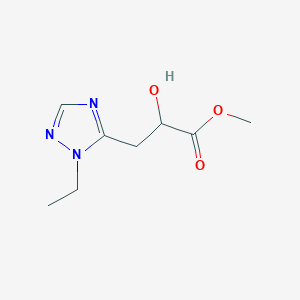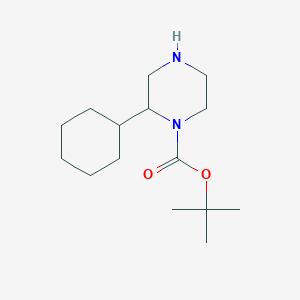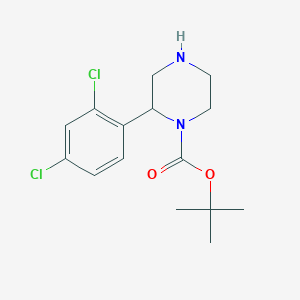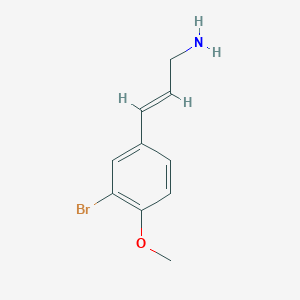
3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylprop-2-en-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: Azides, nitriles, or other substituted derivatives.
科学的研究の応用
3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.
類似化合物との比較
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with a fluorine atom instead of bromine.
3-(3-Iodo-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
(E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+ |
InChIキー |
CPIQYSLSVPMXFQ-NSCUHMNNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/CN)Br |
正規SMILES |
COC1=C(C=C(C=C1)C=CCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
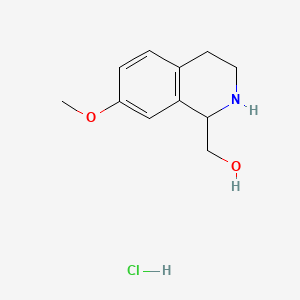
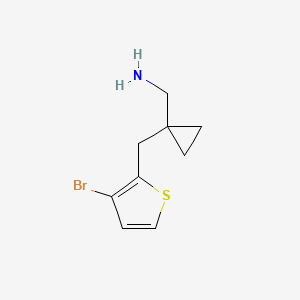
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
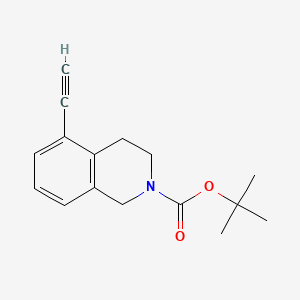
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
